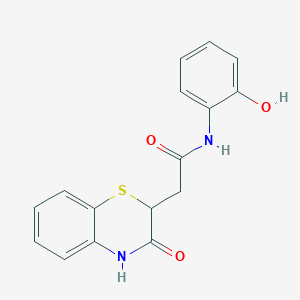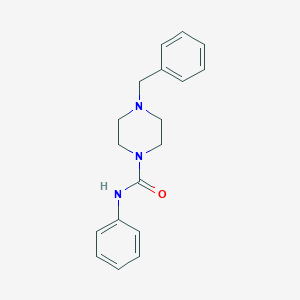
N-(2,6-diethylphenyl)-2-isopropoxyacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,6-diethylphenyl)-2-isopropoxyacetamide, also known as DEET, is a widely used insect repellent that has been in use for over 60 years. It is a colorless to light yellow liquid that has a slightly sweet odor and is soluble in most organic solvents. DEET is used to repel a variety of insects, including mosquitoes, ticks, fleas, and chiggers. Its effectiveness has been well established, and it is considered to be one of the most effective insect repellents available.
Mécanisme D'action
The exact mechanism of action of N-(2,6-diethylphenyl)-2-isopropoxyacetamide is not fully understood, but it is believed to work by interfering with the insect's ability to detect the presence of humans or other animals. N-(2,6-diethylphenyl)-2-isopropoxyacetamide may also act as an irritant to the insect's antennae, causing it to avoid contact with the treated surface.
Biochemical and Physiological Effects:
N-(2,6-diethylphenyl)-2-isopropoxyacetamide has been shown to have low toxicity and does not appear to have any significant effects on human health when used as directed. However, some studies have suggested that N-(2,6-diethylphenyl)-2-isopropoxyacetamide may have neurotoxic effects in certain animal species. More research is needed to fully understand the biochemical and physiological effects of N-(2,6-diethylphenyl)-2-isopropoxyacetamide.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2,6-diethylphenyl)-2-isopropoxyacetamide is a widely used insect repellent that has been extensively studied for its effectiveness against a variety of insects. It is easy to obtain and relatively inexpensive, making it a popular choice for laboratory experiments. However, N-(2,6-diethylphenyl)-2-isopropoxyacetamide may not be effective against all insect species, and its effectiveness may vary depending on the concentration and formulation used.
Orientations Futures
There are several areas of research that could be explored in the future regarding N-(2,6-diethylphenyl)-2-isopropoxyacetamide. These include:
1. Developing more effective insect repellents that are less toxic and more environmentally friendly than N-(2,6-diethylphenyl)-2-isopropoxyacetamide.
2. Investigating the potential use of N-(2,6-diethylphenyl)-2-isopropoxyacetamide in controlling insect populations, particularly in agricultural settings.
3. Studying the neurotoxic effects of N-(2,6-diethylphenyl)-2-isopropoxyacetamide in animal species to better understand its potential effects on human health.
4. Developing new formulations of N-(2,6-diethylphenyl)-2-isopropoxyacetamide that are more effective against a wider range of insect species.
5. Investigating the potential use of N-(2,6-diethylphenyl)-2-isopropoxyacetamide in combination with other insecticides to improve its effectiveness in controlling insect populations.
Conclusion:
N-(2,6-diethylphenyl)-2-isopropoxyacetamide is a widely used insect repellent that has been in use for over 60 years. Its effectiveness has been well established, and it is considered to be one of the most effective insect repellents available. N-(2,6-diethylphenyl)-2-isopropoxyacetamide has been extensively studied for its insect-repelling properties and has been found to be effective against a wide range of insects. However, more research is needed to fully understand the biochemical and physiological effects of N-(2,6-diethylphenyl)-2-isopropoxyacetamide and to develop more effective and environmentally friendly insect repellents.
Méthodes De Synthèse
N-(2,6-diethylphenyl)-2-isopropoxyacetamide is synthesized through a multi-step process that involves the reaction of 2,6-diethylphenol with isopropyl chloroacetate in the presence of a base catalyst. The resulting product is then purified through a series of distillations and recrystallizations to yield pure N-(2,6-diethylphenyl)-2-isopropoxyacetamide.
Applications De Recherche Scientifique
N-(2,6-diethylphenyl)-2-isopropoxyacetamide has been extensively studied for its insect-repelling properties and has been found to be effective against a wide range of insects. It is commonly used in insect repellent products, such as sprays, lotions, and wipes. N-(2,6-diethylphenyl)-2-isopropoxyacetamide has also been studied for its potential use in controlling insect populations, particularly in agricultural settings.
Propriétés
Formule moléculaire |
C15H23NO2 |
|---|---|
Poids moléculaire |
249.35 g/mol |
Nom IUPAC |
N-(2,6-diethylphenyl)-2-propan-2-yloxyacetamide |
InChI |
InChI=1S/C15H23NO2/c1-5-12-8-7-9-13(6-2)15(12)16-14(17)10-18-11(3)4/h7-9,11H,5-6,10H2,1-4H3,(H,16,17) |
Clé InChI |
DRFHAVWJZNQFIY-UHFFFAOYSA-N |
SMILES |
CCC1=C(C(=CC=C1)CC)NC(=O)COC(C)C |
SMILES canonique |
CCC1=C(C(=CC=C1)CC)NC(=O)COC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![{[5-(4-bromophenyl)-4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl}acetic acid](/img/structure/B281994.png)



![2-{[4-(2-Methylphenyl)piperazin-1-yl]carbonyl}benzoic acid](/img/structure/B282009.png)

![4-[3-(Dimethylamino)anilino]-4-oxo-2-butenoicacid](/img/structure/B282015.png)






